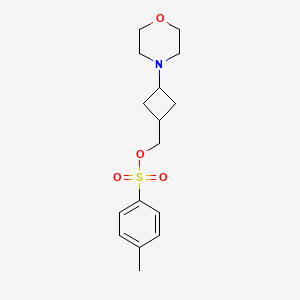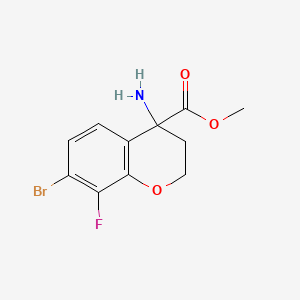![molecular formula C7H2BrCl2NS B14906785 3-Bromo-5,7-dichlorothieno[3,2-b]pyridine](/img/structure/B14906785.png)
3-Bromo-5,7-dichlorothieno[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5,7-dichlorothieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by the presence of bromine and chlorine atoms attached to a thieno[3,2-b]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,7-dichlorothieno[3,2-b]pyridine typically involves the bromination and chlorination of thieno[3,2-b]pyridine derivatives. One common method includes the reaction of 5,7-dichlorothieno[3,2-b]pyridine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5,7-dichlorothieno[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are often used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Applications De Recherche Scientifique
3-Bromo-5,7-dichlorothieno[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 3-Bromo-5,7-dichlorothieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dichlorothieno[3,2-b]pyridine: Lacks the bromine atom but shares the thieno[3,2-b]pyridine core.
3-Bromo-5-chlorothieno[3,2-b]pyridine: Similar structure with one less chlorine atom.
3-Bromo-7-chlorothieno[3,2-b]pyridine: Similar structure with the chlorine atoms in different positions.
Uniqueness
3-Bromo-5,7-dichlorothieno[3,2-b]pyridine is unique due to the specific arrangement of bromine and chlorine atoms, which can influence its reactivity and biological activity. This unique structure makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C7H2BrCl2NS |
|---|---|
Poids moléculaire |
282.97 g/mol |
Nom IUPAC |
3-bromo-5,7-dichlorothieno[3,2-b]pyridine |
InChI |
InChI=1S/C7H2BrCl2NS/c8-3-2-12-7-4(9)1-5(10)11-6(3)7/h1-2H |
Clé InChI |
JILGVEOWTBLSBW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C(=CS2)Br)N=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


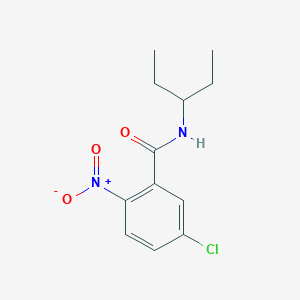
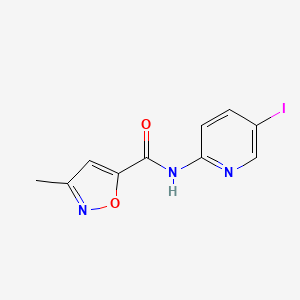
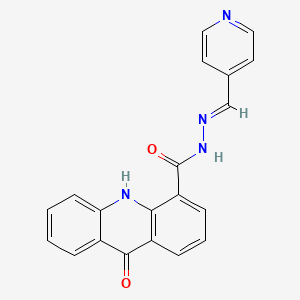
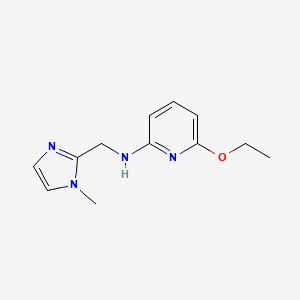
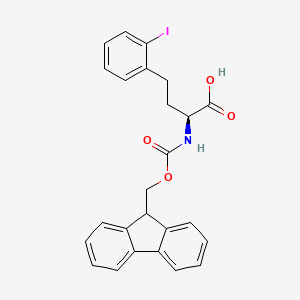
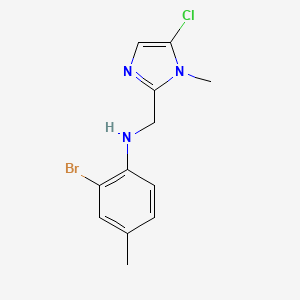

![8-Hydroxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906757.png)



